![molecular formula C13H9BrN2O2 B3032200 5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 123692-94-4](/img/structure/B3032200.png)
5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde
Overview
Description
5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde (5-BDPHBA) is an organic compound of great interest in the fields of chemical synthesis and scientific research. This compound is a derivative of benzaldehyde, and is composed of a benzene ring with a diazenyl group and a hydroxy group at the 2-position, as well as a bromine atom at the 4-position. It has a molecular formula of C8H6BrN2O and a molecular weight of 221.07 g/mol. 5-BDPHBA is a colorless solid that is soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
Azo-enamine Tautomer Studies
- A study by Gözel et al. (2014) focuses on the synthesis and characterization of a novel azo-enamine dye derived from 5-[(E)-(4-ethylphenyl)diazenyl]-2-hydroxybenzaldehyde, which showed intramolecular hydrogen bonding and self-isomerisation via intramolecular proton transfer, highlighting its potential in chemical applications (Gözel et al., 2014).
Synthesis of Heterocyclic Compounds
- Research by Adnan et al. (2014) explores the synthesis of various heterocyclic compounds such as oxazepines, pyrazoles, and isoxazoles, using 5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde, indicating its importance in creating complex organic structures (Adnan et al., 2014).
Antibacterial and Radical Scavenging Properties
- Azarbani et al. (2016) synthesized and studied the antibacterial and radical scavenging properties of 4-((4-R-phenyldiazenyl-2-(pyridin-2-ylimino)methyl) phenols derived from 5-((4-R-phenyl)diazenyl)-2-hydroxybenzaldehyde, demonstrating its potential in biomedical applications (Azarbani et al., 2016).
Biomedical Applications
- A study by Ryzhkova et al. (2020) involved the synthesis of a compound from 3-(4-bromophenyl)isoxazol-5(4H)-one and highlighted its potential for regulating inflammatory diseases, showing the broader biomedical applicability of similar bromophenyl-based compounds (Ryzhkova et al., 2020).
Liquid Crystalline and Fire Retardant Molecules
- Jamain et al. (2020) synthesized novel compounds based on a six-armed cyclotriphosphazene core, which included derivatives using similar azo-enamine structures. These compounds showed promising results in liquid crystal behavior and fire retardant properties (Jamain et al., 2020).
In-vitro Antibacterial Evaluation
- Halve et al. (2009) synthesized a series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols, including derivatives from 5-[(2-chloro phenyl) diazenyl] 2-hydroxybenzaldehyde, which exhibited significant antibacterial activity against various human pathogens (Halve et al., 2009).
Future Directions
properties
IUPAC Name |
5-[(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2/c14-10-1-3-11(4-2-10)15-16-12-5-6-13(18)9(7-12)8-17/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSPWPNILUEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50767434 | |
| Record name | 3-[2-(4-Bromophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50767434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde | |
CAS RN |
123692-94-4 | |
| Record name | 3-[2-(4-Bromophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50767434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




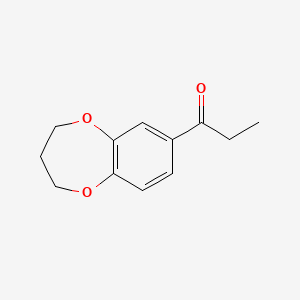
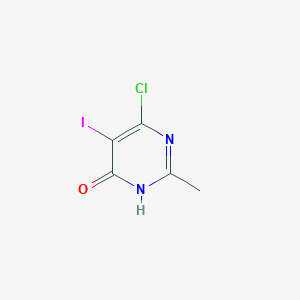
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3032120.png)

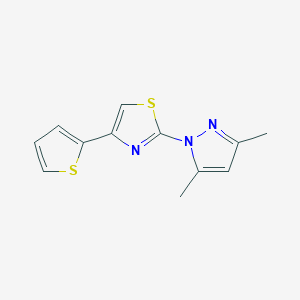
![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)
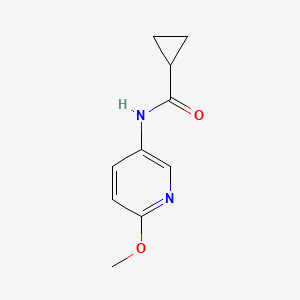
![(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3032130.png)
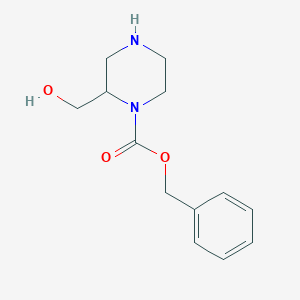


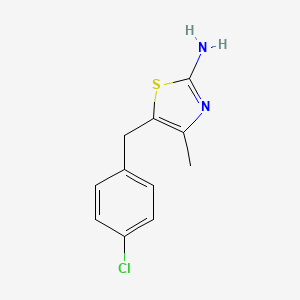
![6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3032140.png)